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molecular formula C8H20NO5P B8547802 Phosphoramidic acid, bis(2-hydroxyethyl)-, diethyl ester

Phosphoramidic acid, bis(2-hydroxyethyl)-, diethyl ester

Cat. No. B8547802
M. Wt: 241.22 g/mol
InChI Key: AMWFMBXQIBYIJJ-UHFFFAOYSA-N
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Patent
US05698546

Procedure details

To a solution of diethanolamine (5.0 g, 48 mmol) and triethylamine (8.0 ml) in dichloromethane (75 ml) was added dropwise with stirring under Argon, a solution of diethylchlorophosphate (8.2 g, 48 mmol) in dichloromethane (25 ml) over approximately 15 minutes and then allowed to stir at room temperature overnight. The mixture was washed with brine (50 ml) then dried (Na2SO4) and evaporated in vacuo to give the crude product as a viscous oil. The oil was dissolved in ether (100 ml) and the white solid which precipitated was filtered off (triethylamine hydrochloride). The ether solution was evaporated in vacuo giving N-diethoxyphosphoryldiethanolamine (6.2 g, 54%) as a colourless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].C(N(CC)CC)C.[CH2:15]([O:17][P:18](Cl)([O:20][CH2:21][CH3:22])=[O:19])[CH3:16]>ClCCl.CCOCC>[CH2:15]([O:17][P:18]([N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4])([O:20][CH2:21][CH3:22])=[O:19])[CH3:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under Argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The mixture was washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as a viscous oil
CUSTOM
Type
CUSTOM
Details
the white solid which precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off (triethylamine hydrochloride)
CUSTOM
Type
CUSTOM
Details
The ether solution was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)N(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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